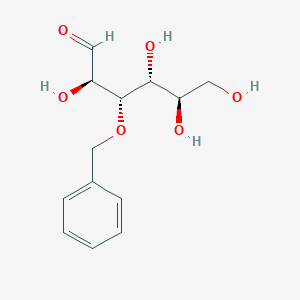![molecular formula C8H15NO B2766115 3-Azabicyclo[3.3.1]nonan-9-ol CAS No. 90483-13-9](/img/structure/B2766115.png)
3-Azabicyclo[3.3.1]nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo[3.3.1]nonan-9-ol, also known as 3-Azabicyclo[3.3.1]nonanol or ABCN, is a bicyclic monoterpene alcohol that is widely utilized in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. ABCN is a natural product found in essential oils, such as cinnamon and clove, and is also a major component of the flavorings used in many foods and beverages. It is also used as an intermediate in the synthesis of many other compounds, including pharmaceuticals.
Aplicaciones Científicas De Investigación
Reduction to Alcohols: The reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones with sodium tetrahydridoborate yields the corresponding alcohols as mixtures of α- and β-epimers at a ratio of 2:3 . These alcohols can further react with acetyl chloride and methanesulfonyl chloride at the hydroxy group to form O-acetyl and O-methylsulfonyl derivatives.
Substitution Reactions: By treating the alcohols with potassium iodide and sodium azide, researchers have obtained 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes. These compounds find applications in various fields .
Phosphonium Ylides and Wittig Reaction: Triphenylphosphine treatment of 9-iodo derivatives leads to triphenylphosphonium salts. These salts can be converted into phosphonium ylides, which readily react with benzaldehyde according to the Wittig reaction .
Catalytic Oxidation of Alcohols
3-Azabicyclo[3.3.1]nonan-9-ol derivatives, such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), serve as catalytic oxidants for the aerobic oxidation of alcohols. ABNO enables greener oxidation of alcohols under aerobic conditions, making it a valuable tool in synthetic chemistry .
σ2 Receptor Ligands
N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been investigated as σ2 receptor ligands. These compounds show promise as PET imaging agents and chemosensitization agents .
Amides and Schiff Bases
Catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel yields 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines. These amines can be converted into amides via reactions with acetyl and chloroacetyl chlorides, as well as maleic and succinic anhydrides. Additionally, they form Schiff bases through condensation reactions .
Mecanismo De Acción
Mode of Action
3-Azabicyclo[3.3.1]nonan-9-ol undergoes various transformations involving its hydroxy group . For instance, it reacts with acetyl chloride and methanesulfonyl chloride to form O-acetyl and O-methylsulfonyl derivatives . These derivatives then react with potassium iodide and sodium azide to afford 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes .
Propiedades
IUPAC Name |
3-azabicyclo[3.3.1]nonan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-6-2-1-3-7(8)5-9-4-6/h6-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDRFUVPXXUBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(C1)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.3.1]nonan-9-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)
![Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766035.png)
![3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2766037.png)

![2-benzyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2766041.png)
![8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2766043.png)

![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide](/img/structure/B2766047.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2766048.png)


![3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766054.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2766055.png)